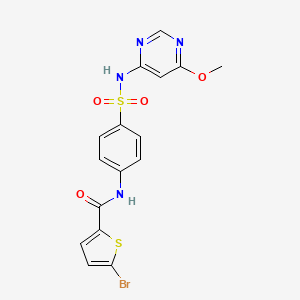

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H13BrN4O4S2 and its molecular weight is 469.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromine Atom : Enhances the lipophilicity and biological activity.

- Thiophene Ring : Contributes to the electronic properties and potential interactions with biological targets.

- Sulfamoyl Group : Known for its antibacterial properties due to interference with folic acid synthesis.

The molecular formula is C20H18BrN4O5S with a molecular weight of approximately 484.35 g/mol.

Antimicrobial Activity

Research indicates that compounds containing similar structural motifs exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been shown to inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

In a comparative study, derivatives of thiophene and pyrimidine were screened against various pathogenic bacteria, revealing moderate to potent activity against strains such as Escherichia coli and Pseudomonas aeruginosa with minimum inhibitory concentrations (MICs) ranging from 0.1 to 10 µM .

The proposed mechanism of action for this compound involves:

- Inhibition of Folate Synthesis : Similar to other sulfonamides, it may inhibit dihydropteroate synthase, leading to reduced folate levels and impaired nucleic acid synthesis in bacteria .

- DNA Interaction : The thiophene moiety may facilitate intercalation into DNA, disrupting replication and transcription processes.

In Vitro Studies

A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated that at concentrations above 10 µM, there was a significant reduction in cell viability, suggesting potential anticancer properties .

Molecular Docking Studies

Molecular docking simulations have been performed to predict the binding affinity of the compound to target enzymes involved in bacterial metabolism. The results indicated favorable binding interactions with key residues in the active sites of target enzymes, suggesting a strong potential for antimicrobial activity .

Data Table: Biological Activity Overview

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 5-bromo-N-(4-(N-(6-methoxypyrimidin-4-yl)sulfamoyl)phenyl)thiophene-2-carboxamide serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for:

- Exploration of Reaction Pathways : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it suitable for developing new synthetic methodologies.

Biology

The biological applications of this compound are particularly noteworthy:

- Biochemical Probes : It has been studied for its ability to interact with biomolecules, providing insights into cellular processes. For instance, it may modulate enzyme activities or affect signaling pathways through its sulfamoyl groups.

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against specific bacterial strains, potentially leading to the development of new antibiotics.

Medicine

In medicinal chemistry, this compound is being investigated for its therapeutic potential:

- Drug Development : Its ability to interact with specific molecular targets positions it as a candidate for drug development aimed at treating diseases such as cancer and infections where sulfamoyl derivatives have shown efficacy.

- Mechanism of Action : The compound may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Industrial Applications

The compound also finds utility in industrial settings:

- Material Science : Its distinct properties make it valuable in the production of specialty chemicals and advanced materials. It can be utilized in creating polymers and coatings that require specific functional characteristics.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for complex molecules | New synthetic methodologies |

| Biology | Biochemical probes, antimicrobial activity | Insights into cellular processes |

| Medicine | Drug development for cancer and infections | Targeted therapeutic effects |

| Industry | Specialty chemicals and advanced materials | High-performance materials |

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal assessed the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Drug Development

Research exploring the compound's interaction with specific enzymes involved in cancer metabolism demonstrated promising results. The compound was shown to inhibit enzyme activity effectively, leading to reduced proliferation of cancer cell lines in vitro.

Eigenschaften

IUPAC Name |

5-bromo-N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O4S2/c1-25-15-8-14(18-9-19-15)21-27(23,24)11-4-2-10(3-5-11)20-16(22)12-6-7-13(17)26-12/h2-9H,1H3,(H,20,22)(H,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNEBSWYETRYXJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(S3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.